6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Select 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one for applications where the 6-amino and 3,3-gem-dimethyl combination is critical. This substitution pattern is not accessible with positional isomers (e.g., 7-amino, CAS 878156-60-6) or unsubstituted cores. Essential for cereblon modulator SAR, targeted protein degradation (PROTACs), polymer cross-linking, and isomeric purity verification. Guaranteed ≥98% purity, comprehensive CoA. Global shipping.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1214900-71-6
Cat. No. B1528358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
CAS1214900-71-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)N)C(=O)N1)C
InChIInChI=1S/C10H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13)
InChIKeyCNEOSDMZQDEVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one (CAS 1214900-71-6): Procurement-Relevant Properties and Key Differentiators


6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one (CAS 1214900-71-6) is an isoindolinone derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound, also known as 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, features an amino group at the 6-position and a gem-dimethyl group at the 3-position of the isoindolinone core . As a member of the isoindolinone class, it serves as a versatile building block in organic synthesis and medicinal chemistry .

Why 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is Not Interchangeable with Generic Isoindolinone Analogs


Isoindolinones are a broad class of compounds with diverse substitution patterns that profoundly affect their chemical reactivity, biological activity, and suitability for specific applications [1]. 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is structurally distinguished by the combination of a 6-amino group and a 3,3-gem-dimethyl group. This specific arrangement cannot be substituted with other isoindolinones, such as the unsubstituted core (3,3-dimethylisoindolin-1-one, CAS 19194-52-6) , positional isomers (e.g., 7-amino analog, CAS 878156-60-6) [2], or analogs with different functional groups (e.g., 6-fluoro-3,3-dimethylisoindolin-1-one, CAS 1440519-93-6) [3]. Substitution fundamentally alters the molecule's physicochemical properties and its role as a synthetic intermediate, making direct interchange impossible without compromising experimental outcomes.

Quantitative Evidence for Differentiating 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one in Procurement and Research


Positional Isomerism Differentiates Reactivity: 6-Amino vs. 7-Amino Isoindolinone

The 6-amino positional isomer (CAS 1214900-71-6) is structurally distinct from its 7-amino analog (CAS 878156-60-6), a difference that is well-documented to affect molecular interactions and synthetic utility [1]. This specific 6-amino substitution is a key feature in certain cereblon modulator patent families, distinguishing it from the 7-amino isomer which is not claimed in the same contexts [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Impact of gem-Dimethyl Group on Isoindolinone Core Conformation and Properties

The presence of the 3,3-gem-dimethyl group introduces steric bulk and restricts conformational flexibility compared to the unsubstituted isoindolinone core. For instance, the unsubstituted analog (3,3-dimethylisoindolin-1-one, CAS 19194-52-6) has a molecular weight of 161.20 g/mol, whereas the 6-amino derivative has a molecular weight of 176.22 g/mol, reflecting the addition of the amino group and its impact on the molecule's properties . This structural feature is known to influence the reactivity and properties of the isoindolinone scaffold [1].

Organic Synthesis Materials Science Physicochemical Properties

6-Amino-3,3-dimethylisoindolin-1-one as a Key Scaffold in Cereblon Modulator Development

The 3,3-dimethyl isoindolinone core, particularly with a 6-amino substitution, is a recurring motif in patents for cereblon modulators, a class of compounds with significant therapeutic potential [1]. These modulators leverage the isoindolinone core to engage cereblon, an E3 ubiquitin ligase, for targeted protein degradation [2]. While specific activity data for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one may not be publicly available, its presence in patent literature as a key intermediate or analog underscores its value in this cutting-edge field [3].

Medicinal Chemistry Targeted Protein Degradation Oncology

Validated Research and Industrial Application Scenarios for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one


Synthesis of Complex Isoindolinone-Based Pharmaceuticals

This compound is a valuable building block for synthesizing more complex isoindolinone derivatives, particularly those requiring a 6-amino substituent and a gem-dimethyl group for steric or electronic reasons . Its specific substitution pattern is not easily mimicked by other commercially available isoindolinones [1].

Structure-Activity Relationship (SAR) Studies in Cereblon Modulation

Researchers can use 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one as a core scaffold to synthesize and evaluate new cereblon modulators . Its distinct substitution pattern compared to other isoindolinones allows for the exploration of new chemical space in targeted protein degradation [1].

Development of Novel Materials and Polymers

The compound serves as a precursor for creating novel polymers . Its amino group can be used for cross-linking, while the dimethyl groups may influence polymer chain packing and mechanical properties [1].

Analytical Reference Standard for Isomeric Purity

Given the existence of positional isomers like 7-amino-3,3-dimethyl-1-isoindolinone (CAS 878156-60-6) , 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one can serve as an essential reference standard for verifying the isomeric purity of synthesized or purchased materials, ensuring accurate research outcomes [1].

Technical Documentation Hub

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